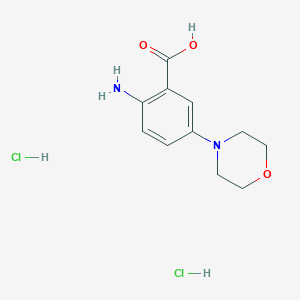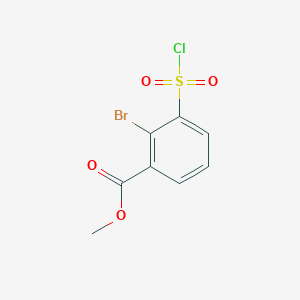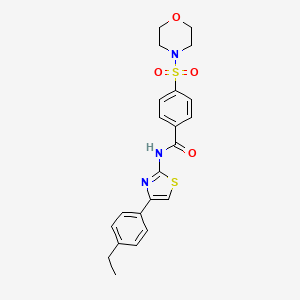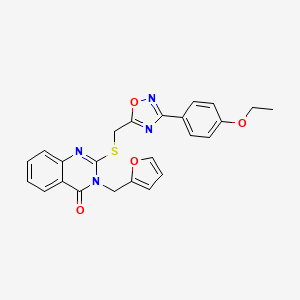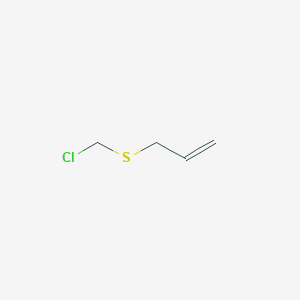
Sulfure d'allyle(chlorométhyle)
Vue d'ensemble
Description
Allyl(chloromethyl) sulfide is an organosulfur compound . It features two functional groups, an allyl (CH2=CHCH2) and a sulfide . It is a colorless liquid with a strong odor characteristic of alkyl sulfides .
Synthesis Analysis
The synthesis of Allyl(chloromethyl) sulfide involves a mild, efficient, and high yield process . The synthesis of monomers with allyl sulfide cores gave yields ranging from 48–92% .
Molecular Structure Analysis
The true structure of the conjugated allyl carbocation is a hybrid of the two resonance structures. The positive charge is delocalized over the two terminal carbons . This delocalization stabilizes the allyl carbocation, making it more stable than a normal primary carbocation .
Chemical Reactions Analysis
The addition mechanism of the OH-initiated oxidation of allyl methyl sulfide (AMS) under atmospheric conditions was studied theoretically . The reaction with O2 under atmospheric conditions produces RO2 radicals that can decompose in multiple ways .
Physical And Chemical Properties Analysis
Allyl(chloromethyl) sulfide is a colorless liquid with a strong odor characteristic of alkyl sulfides . Its molecular formula is CHS, with an average mass of 114.209 Da and a monoisotopic mass of 114.050323 Da .
Applications De Recherche Scientifique
Chimie des polymères
Le sulfure d'allyle(chlorométhyle) est utilisé dans la synthèse de nouveaux monomères contenant du trithiocarbonate et du sulfure d'allyle. Ces monomères sont essentiels dans le processus de polymérisation RAFT (Transfert de chaîne par addition-fragmentation réversible), qui permet la production de polymères ayant des structures, des poids moléculaires et des architectures contrôlés . L'inclusion de motifs sulfure d'allyle dans ces monomères permet la relaxation des contraintes, la guérison et la mise en forme topographique des matériaux dans les réseaux polymères .
Hydrogels photodégradables
Ce composé est utilisé dans le développement d'hydrogels photodégradables, qui sont utilisés comme échafaudages dégradables pour le passage d'organoïdes . Ces hydrogels favorisent la formation de colonies épithéliales à partir de cellules souches intestinales uniques et permettent une photodégradation rapide, facilitant le passage répétitif des colonies de cellules souches sans perte de morphologie ou de potentiel de formation d'organoïdes . Cette application est particulièrement importante dans le domaine du génie tissulaire et de la médecine régénérative.
Études de décomposition thermique
Le sulfure d'allyle(chlorométhyle) est étudié pour ses propriétés de décomposition thermique. Les recherches dans ce domaine se concentrent sur la compréhension de la thermolyse de divers sulfures d'allyle, y compris l'allyle chlorométhyle, afin d'obtenir des informations sur leur stabilité et leurs mécanismes de décomposition . Ces études sont essentielles pour développer des procédés et des matériaux chimiques plus sûrs et plus efficaces.
Additifs d'électrolyte dans les batteries
Ce composé est exploré comme additif dans le développement d'électrolytes avancés pour les batteries sodium-ion (NIB) . L'inclusion de tels additifs peut améliorer considérablement la capacité et la cyclabilité des NIB en améliorant la composition de la couche d'interphase d'électrolyte solide (SEI) . Cette application est cruciale pour faire progresser la technologie des batteries et développer des solutions de stockage d'énergie plus efficaces.
Additifs de formation de film
Le sulfure d'allyle(chlorométhyle) est utilisé comme additif de formation de film dans l'étude comparative de divers composés pour les batteries sodium-ion . Ces additifs jouent un rôle essentiel dans l'amélioration de la cyclabilité des batteries en modifiant la composition du film SEI . Cette recherche contribue au développement de batteries plus durables et plus efficaces.
Chimie synthétique
En chimie synthétique, le sulfure d'allyle(chlorométhyle) est utilisé dans la synthèse de divers composés organiques. Sa réactivité et ses groupes fonctionnels en font un intermédiaire précieux dans la préparation de molécules plus complexes . Cette application est fondamentale pour le développement de nouveaux matériaux et produits pharmaceutiques.
Mécanisme D'action
Target of Action
Allyl(chloromethyl) sulfide, also known as 3-(chloromethylsulfanyl)prop-1-ene, is an organosulfur compound It’s known that organosulfur compounds, in general, have a significant impact on cellular thiols and certain cellular proteins .
Mode of Action
The mode of action of Allyl(chloromethyl) sulfide involves electrophilic substitution of unsaturated silanes . This process involves the attack of an electrophile on an allyl group, leading to the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl group . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity .
Biochemical Pathways
They have been reported to have antimicrobial and anticancer activities, which are related to their rich organosulfur compounds .
Pharmacokinetics
Detailed pharmacokinetic parameters and studies on Allyl(chloromethyl) sulfide, especially as an anticancer agent, are still limited .
Result of Action
Organosulfur compounds are known to have significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .
Action Environment
The action of Allyl(chloromethyl) sulfide can be influenced by various environmental factors. For instance, the thermal decomposition of allyl sulfides has been studied both experimentally and computationally . It was found that sulfides react faster than the homologous ethers and that the substituent groups with the capacity to delocalize charge increase the reaction rate .
Safety and Hazards
Allyl(chloromethyl) sulfide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The development of inverse vulcanization has provided a simple method to create sulfur-based materials . The low cost, ease of synthesis, and variety of applications have led to a rapid expansion of the field . These polysulfides can be synthesized with a wide range of sulfur contents (20–90% S) depending on the desired properties .
Analyse Biochimique
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3-(chloromethylsulfanyl)prop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClS/c1-2-3-6-4-5/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKHMXAZBAGPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51486-48-7 | |
| Record name | 3-[(chloromethyl)sulfanyl]prop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

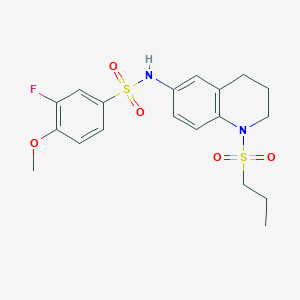
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chlorobenzoate](/img/structure/B2461974.png)
![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2461977.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2461978.png)

